Product packaging for 8-Hydroxyquinoline-5,7-disulphonic acid(Cat. No.:CAS No. 31568-84-0)

8-Hydroxyquinoline-5,7-disulphonic acid

Cat. No.: B12889201
CAS No.: 31568-84-0
M. Wt: 305.3 g/mol
InChI Key: XSULSEYNDUGHLM-UHFFFAOYSA-N
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Description

Significance within the 8-Hydroxyquinoline (B1678124) Family of Ligands

The 8-hydroxyquinoline (8-HQ) family of compounds is renowned for its potent metal-chelating capabilities. nih.govscirp.org 8-HQ itself is a monoprotic, bidentate chelating agent, using its phenolic oxygen and ring nitrogen atoms to form stable complexes with numerous metal ions. rroij.comscirp.org This ability to bind with metals has made 8-HQ and its derivatives indispensable in analytical chemistry for tasks like gravimetric analysis and the extraction of metal ions. rroij.comscispace.com

8-Hydroxyquinoline-5,7-disulphonic acid stands out within this family primarily due to the presence of two sulfonic acid groups. These groups significantly enhance the water solubility of the molecule and its metal complexes compared to the parent 8-hydroxyquinoline, which is largely insoluble in water. uci.edu This enhanced aqueous solubility is a critical advantage, allowing for its use in purely aqueous media without the risk of precipitation, which simplifies many analytical procedures. uci.edu For instance, it has been explored for the spectrophotometric determination of various metal ions in aqueous solutions, such as tantalum(V) and iron(III). iaea.orgphytojournal.com

Furthermore, the electronic properties conferred by the sulfonic acid groups can modify the stability and spectroscopic characteristics of the metal complexes. While the fundamental chelation mechanism remains similar to that of 8-HQ, the derivatives often exhibit unique fluorescent or colorimetric responses upon binding to specific metal ions, making them useful as indicators and in the development of chemosensors. uci.edursc.org The complexation properties are largely analogous to those of the parent 8-HQ, with similar complexation constants, but the improved solubility broadens its applicability in aqueous-based systems. uci.edu

Historical Context of Quinoline-Sulfonic Acid Research

The history of quinoline (B57606) research dates back to 1834, when Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. researchgate.netnih.govwikipedia.org A decade later, in 1842, Charles Gerhardt synthesized it through the distillation of the alkaloid quinine (B1679958) with a strong base, naming it 'Chinolein'. wikipedia.org The development of synthetic methods, notably the Skraup synthesis, was crucial for producing quinoline and its derivatives in the laboratory. rroij.comnih.gov

8-Hydroxyquinoline (oxine) itself was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl. wikipedia.org The discovery of its ability to form insoluble chelate complexes with a wide variety of metal ions quickly established its importance as an analytical reagent. rroij.com

The subsequent development of sulfonated quinoline derivatives was driven by the need for water-soluble analogues for use in different analytical applications. The synthesis of quinoline-sulfonic acids can be achieved through the sulfonation of quinoline or its derivatives. patsnap.com Specifically, 8-hydroxyquinoline can be sulfonated to introduce sulfonic acid groups onto the benzene (B151609) ring portion of the molecule. The synthesis of 8-hydroxyquinoline derivatives from 8-sulphonic acid via alkali fusion is a known method. rroij.comscispace.com Research into these sulfonated compounds, such as 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron), highlighted their utility as selective colorimetric reagents for metal ions like iron(III). researchgate.net The addition of sulfonic acid groups was found to enhance selectivity in some cases, paving the way for the investigation of di-sulfonated compounds like this compound for various analytical and research purposes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO7S2 B12889201 8-Hydroxyquinoline-5,7-disulphonic acid CAS No. 31568-84-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31568-84-0

Molecular Formula

C9H7NO7S2

Molecular Weight

305.3 g/mol

IUPAC Name

8-hydroxyquinoline-5,7-disulfonic acid

InChI

InChI=1S/C9H7NO7S2/c11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9/h1-4,11H,(H,12,13,14)(H,15,16,17)

InChI Key

XSULSEYNDUGHLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 8 Hydroxyquinoline 5,7 Disulphonic Acid

Approaches to Introduce Sulfonic Acid Functionalities

The primary method for synthesizing 8-Hydroxyquinoline-5,7-disulphonic acid involves the direct sulfonation of 8-hydroxyquinoline (B1678124). This electrophilic substitution reaction targets the positions most activated by the hydroxyl group, namely the C5 and C7 positions on the quinoline (B57606) ring.

Detailed research findings indicate that the synthesis typically begins with the sulfonation of quinoline itself to produce quinoline-8-sulfonic acid, which is a key intermediate. google.compatsnap.comgoogle.com This intermediate is then converted to 8-hydroxyquinoline through processes like alkali fusion. researchgate.netrroij.com Once 8-hydroxyquinoline is obtained, it undergoes further sulfonation to introduce the sulfonic acid groups at the 5 and 7 positions. The reaction conditions, such as the concentration of the sulfonating agent and the temperature, are critical for achieving the desired disubstituted product. Fuming sulfuric acid (oleum) is a commonly employed sulfonating agent for this purpose, ensuring a high degree of sulfonation. patsnap.comgoogle.com

The general procedure involves reacting 8-hydroxyquinoline with an excess of fuming sulfuric acid. The reaction progress is monitored to ensure the formation of the disulfonic acid derivative. The product is then isolated from the reaction mixture, often by precipitation through the addition of a suitable solvent or by careful neutralization.

Table 1: Representative Conditions for Sulfonation of Quinoline Derivatives

Starting Material Sulfonating Agent Temperature Duration Product Reference
Quinoline 65% Fuming Sulfuric Acid 110-120°C 3 hours 8-Quinoline sulfonic acid patsnap.com

This table illustrates typical conditions for the initial sulfonation step in the broader synthesis pathway of 8-hydroxyquinoline derivatives.

Synthesis of Halogenated and Other Substituted Derivatives

The this compound backbone can be further modified to create a variety of derivatives with tailored properties. The strong electron-withdrawing nature of the sulfonic acid groups influences the reactivity of the quinoline ring in subsequent substitution reactions.

Halogenation: Direct halogenation of 8-hydroxyquinoline is a well-established method, typically resulting in substitution at the 5 and 7 positions to yield compounds like 5,7-dichloro- or 5,7-dibromo-8-hydroxyquinoline. scispace.comacgpubs.org For the synthesis of halogenated derivatives of this compound, the starting material would already possess the sulfonic acid groups. The introduction of halogens would then proceed, although the deactivating effect of the existing sulfonate groups must be considered. Research has documented the existence of compounds such as 7-chloro and 7-bromo-5-sulfonic acids, as well as 5-chloro and 5-bromo-7-sulfonic acids, indicating that selective halogenation is achievable. scispace.com The reaction of 8-hydroxyquinoline with bromine in solvents like chloroform (B151607) or acetic acid is a common method for producing dibrominated products. acgpubs.org

Other Substituted Derivatives: Beyond halogenation, other functional groups can be introduced onto the 8-hydroxyquinoline scaffold.

Azo Coupling: Azo coupling reactions can be used to introduce azo dyes at the C-7 position. When the C-5 position is already occupied by a group like sulfonic acid, the coupling reaction with a diazonium salt occurs regioselectively at the C-7 position. mdpi.com

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of aryl or other organic moieties. researchgate.netrroij.com While typically performed on halogenated 8-hydroxyquinoline precursors, this method highlights the potential for extensive derivatization at the 5 and 7 positions. scispace.com

Table 2: Examples of Derivatization Reactions on the 8-Hydroxyquinoline Scaffold

Reaction Type Reagents Position(s) of Substitution Product Type Reference
Bromination Bromine (Br₂) in Chloroform 5 and 7 5,7-Dibromo-8-hydroxyquinoline acgpubs.org
Chlorination N-chlorosuccinimide (NCS) 5 and 7 2-alkyl-5,7-dichloro-8-hydroxyquinoline nih.gov
Azo Coupling Diazonium Salt 7 (if 5 is blocked) 7-Azo-8-hydroxyquinoline-5-sulfonic acid mdpi.com

Derivatization for Functional Material Integration

This compound and its derivatives are valuable ligands and building blocks for creating advanced functional materials due to their excellent chelating properties and reactive functional groups.

Integration into Polymers and Fibers: The sulfonic acid groups enhance the water solubility and provide sites for ionic or covalent attachment to polymer backbones. One notable application is the incorporation of 8-hydroxyquinoline-5-sulfonic acid into electrospun materials. For instance, it has been successfully integrated into poly(vinyl alcohol) (PVA)/chitosan (Ch) composite fibers. nih.gov In this process, the sulfonic acid derivative is mixed into the polymer solution before electrospinning, resulting in fibers where the compound is physically entrapped. These functionalized fibers can then form complexes with metal ions like Cu²⁺ and Fe³⁺. nih.gov Similarly, related derivatives like 5-amino-8-hydroxyquinoline have been incorporated into PVA and carboxymethyl cellulose (B213188) (CMC) fibers. mdpi.com

Immobilization on Solid Supports: The compound can be covalently attached to solid supports to create functionalized surfaces for applications such as chemical sensing. A key example is the functionalization of ordered nanoporous silica (B1680970), such as SBA-15. researchgate.net The synthesis involves a multi-step process where the silica surface is first treated with an organosilane, like 3-(iodopropyl)-trimethoxysilane, to introduce a reactive linker. Subsequently, 8-hydroxyquinoline-5-sulfonic acid is covalently attached to this linker. researchgate.net This method creates a robust hybrid material that can be used for the selective detection of ions. researchgate.net

Table 3: Functional Material Integration of this compound

Material Matrix Integration Method Derivative Used Application Reference
Poly(vinyl alcohol)/Chitosan Electrospinning 8-Hydroxyquinoline-5-sulfonic acid Biologically active materials nih.gov
Nanoporous Silica (SBA-15) Covalent attachment via silane (B1218182) linker 8-Hydroxyquinoline-5-sulfonic acid Hybrid optical sensor researchgate.net

Coordination Chemistry of 8 Hydroxyquinoline 5,7 Disulphonic Acid and Its Metal Complexes

Fundamental Principles of Chelation by 8-Hydroxyquinoline-Sulfonic Acid Ligands

The formation of metal complexes by 8-hydroxyquinoline-5,7-disulphonic acid is governed by the principles of chelation, involving the simultaneous binding of a metal ion by two or more donor atoms within the same ligand molecule to form a stable, ring-like structure known as a chelate.

This compound is a bidentate chelating agent, meaning it possesses two donor atoms that coordinate with a central metal ion. scirp.org The primary donor sites are the nitrogen atom of the pyridine ring and the oxygen atom of the adjacent hydroxyl group. scirp.orgnih.gov Upon complexation, the proton of the hydroxyl group is displaced, and the metal ion forms bonds with both the negatively charged phenolate oxygen and the neutral pyridine nitrogen. scispace.com This creates a stable five-membered chelate ring, a structural feature common to 8-hydroxyquinoline-based ligands that significantly enhances the stability of the resulting metal complex. nih.govresearchgate.net

The presence of two strongly electron-withdrawing sulfonic acid groups (-SO₃H) at the 5 and 7 positions of the quinoline (B57606) ring influences the electronic properties of the donor atoms. These groups decrease the electron density on the aromatic system, which in turn reduces the basicity of both the phenolate oxygen and the pyridine nitrogen. A lower basicity of the donor atoms generally leads to a decrease in the stability of the metal-ligand bond compared to the unsubstituted 8-hydroxyquinoline (B1678124) parent molecule.

Solution-Phase Complexation Studies

The behavior of this compound and its metal complexes in solution is characterized by a series of equilibria, which can be quantitatively described through speciation models, equilibrium constants, and thermodynamic and kinetic parameters.

In aqueous solution, this compound exists in different protonated forms depending on the pH. The speciation of the ligand is described by its protonation constants (pKa values). While specific data for the 5,7-disulphonic acid derivative is scarce, the trend can be inferred from related compounds. The sulfonic acid groups are strongly acidic and are typically deprotonated except in very acidic solutions. The key equilibria involve the deprotonation of the pyridinium nitrogen (NH⁺) and the phenolic hydroxyl group (OH). The electron-withdrawing nature of the sulfonic acid groups lowers the pKa values for both the hydroxyl and pyridinium protons compared to unsubstituted 8-hydroxyquinoline.

The interaction with a metal ion (Mⁿ⁺) in solution involves a series of stepwise formation equilibria, where one or more ligand molecules (L) bind to the metal ion. These equilibria are characterized by stepwise (Kₙ) or cumulative (βₙ) stability constants. wikipedia.orgwordpress.com For a bidentate ligand like this compound, typical complexes with divalent metal ions have stoichiometries of 1:1 (ML) and 1:2 (ML₂). scirp.orgscirp.org

The stability of these complexes is determined using techniques like potentiometric titration and spectrophotometry. scirp.orgmdpi.com The following tables present representative protonation and stability constants for the parent 8-hydroxyquinoline (HQ) and the related 8-hydroxyquinoline-5-sulfonic acid (HQS) to illustrate the effect of sulfonation. It is expected that the stability constants for this compound would be lower than those for HQS due to the further reduction in ligand basicity.

Table 1: Protonation Constants (pKa) of 8-Hydroxyquinoline and a Sulfonated Derivative This table is interactive. Users can sort and filter the data.

Compound pKa₁ (Phenolic OH) pKa₂ (Pyridinium NH⁺) Conditions
8-Hydroxyquinoline (HQ) 9.81 5.02 0.1 M NaClO₄, 25 °C
Metal Ion Ligand log β₁ (ML) log β₂ (ML₂) Conditions
Cu²⁺ HQ 12.25 23.15 0.1 M, 25 °C
Cu²⁺ HQS 11.6 21.8 0.1 M KCl, 20 °C
Zn²⁺ HQ 8.68 16.38 0.1 M, 25 °C
Zn²⁺ HQS 8.0 15.1 0.1 M KCl, 20 °C
Ni²⁺ HQ 9.83 18.41 0.1 M, 25 °C
Ni²⁺ HQS 8.9 16.5 0.1 M KCl, 20 °C
Co²⁺ HQ 9.40 17.0 0.1 M, 25 °C

The stability of a metal complex is governed by the Gibbs free energy change (ΔG) of the formation reaction, which is related to the stability constant (β) by the equation: ΔG° = -RTlnβ. The Gibbs free energy change is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG° = ΔH° - TΔS°).

Kinetic studies focus on the rates at which metal complexes form and dissociate. The mechanisms of complex formation in solution for ligands like 8-hydroxyquinoline derivatives often follow a dissociative pathway, where the rate-determining step is the loss of a solvent molecule from the metal ion's inner coordination sphere.

The rate of complex formation is thus highly dependent on the nature of the metal ion, specifically its rate of solvent exchange. For instance, Cu²⁺ typically undergoes very fast ligand exchange, leading to rapid complex formation, while ions like Ni²⁺ exhibit much slower kinetics. The dissociation of the complex is influenced by factors such as pH (proton-assisted dissociation) and the presence of competing metal ions. Although detailed kinetic studies specifically on this compound are not widely reported, studies on related organometallic complexes of 8-hydroxyquinoline derivatives have shown significant differences in the rates of complex formation, with equilibrium being reached in minutes for some metals and taking several hours for others. mdpi.com

Structural Elucidation of Metal-8-Hydroxyquinoline-5,7-disulphonic acid Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is fundamental to understanding their chemical and physical properties. While crystallographic data for this specific ligand are limited, extensive studies on the parent molecule, 8-hydroxyquinoline, and its monosulfonated derivatives provide significant insights into the expected coordination environments. The primary mode of chelation involves the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered ring with the metal ion.

Coordination Geometries with Divalent Metal Ions

Divalent metal ions, particularly those of the first transition series, readily form complexes with 8-hydroxyquinoline and its derivatives. The resulting coordination geometries are dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligands.

In the case of 8-hydroxyquinoline-5-sulfonic acid complexes with Group 12 metals such as zinc(II), cadmium(II), and mercury(II), the dominant species in aqueous solution is a 1:2 (metal:ligand) complex. Theoretical calculations suggest a preference for hexacoordinated metal centers, where the two bidentate ligands are complemented by two water molecules. For the zinc(II) complex, a square bipyramidal geometry is proposed, with the two 8-hydroxyquinoline-5-sulfonate ligands and the metal ion situated in the same plane, and the two water molecules in mutually trans positions. Conversely, for the larger cadmium(II) and mercury(II) ions, isomers with the water molecules in a cis geometry are predicted to be more stable.

For other divalent transition metals like copper(II), cobalt(II), and nickel(II), both square planar and octahedral geometries are commonly observed with 8-hydroxyquinoline-type ligands. Copper(II) frequently forms square planar complexes with a 1:2 metal-to-ligand ratio scirp.orgscirp.org. Cobalt(II) and nickel(II) complexes, however, often exhibit octahedral geometry, with the coordination sphere being completed by two water molecules scirp.orgscirp.org. Spectroscopic data for these complexes often show bands indicative of coordinated water molecules, supporting the assignment of an octahedral geometry scirp.org.

The table below summarizes the typical coordination geometries and stoichiometries for divalent metal complexes with 8-hydroxyquinoline and its sulfonated derivatives.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination Geometry
Cu(II)1:2Square Planar
Ni(II)1:2Octahedral (with two water molecules)
Co(II)1:2Octahedral (with two water molecules)
Zn(II)1:2Hexacoordinated (e.g., square bipyramidal with two water molecules)
Cd(II)1:2Hexacoordinated (with two water molecules)
Hg(II)1:2Hexacoordinated (with two water molecules)

Coordination Geometries with Trivalent Metal Ions

Trivalent metal ions, such as iron(III) and aluminum(III), typically form highly stable complexes with 8-hydroxyquinoline and its derivatives, often with a 1:3 metal-to-ligand stoichiometry, resulting in an octahedral coordination geometry.

For instance, the complex of iron(III) with 8-hydroxyquinoline-5-sulfonic acid is formulated as a tris-chelate, [Fe(HQS)₃] researchgate.net. In such a complex, the three bidentate ligands surround the central iron(III) ion in an octahedral arrangement. Similarly, the well-known aluminum(III) complex with the parent 8-hydroxyquinoline, Alq₃, which is widely used in organic light-emitting diodes (OLEDs), also features a central aluminum(III) ion octahedrally coordinated to three ligands scirp.orgscirp.org.

Coordination Geometries with Other Transition and Heavy Metal Ions

This compound is also capable of forming complexes with a variety of other transition and heavy metal ions. For example, the uranyl ion (UO₂²⁺) is known to form a seven-coordinate pentagonal bipyramidal complex with the related ligand 7-iodo-8-hydroxyquinoline-5-sulfonic acid, where the ligand acts as a bidentate chelator and the coordination sphere is completed by three water molecules researchgate.net. Given the similar chelating moiety, it is plausible that the uranyl complex with this compound would adopt a similar geometry.

Heavy metal ions such as lead(II) and bismuth(III) also form complexes with 8-hydroxyquinoline derivatives, and these complexes are noted for their phosphorescence scispace.com. The coordination geometries of these complexes will vary depending on the specific metal ion and its preferred coordination number.

Influence of Sulfonate Groups on Coordination Modes

The sulfonate groups at the 5- and 7-positions of the quinoline ring are a defining feature of this ligand and can significantly influence the structure of its metal complexes. While the primary coordination to the metal ion occurs through the nitrogen and hydroxyl groups, the sulfonate groups can play several important roles in the solid-state structure.

The sulfonate groups are potent hydrogen bond acceptors and can participate in extensive hydrogen-bonding networks, often involving coordinated or solvate water molecules iucr.org. This can lead to the formation of complex supramolecular architectures. While direct coordination of the sulfonate oxygen atoms to the metal center is less common, it cannot be entirely ruled out, especially in cases where the metal ion has a high coordination number or in the absence of other coordinating solvents. In some structures of related compounds, long-range interactions between a metal and sulfonate oxygen atoms have been observed researchgate.net. The primary role of the sulfonate groups in the solid state, however, appears to be the direction of the crystal packing through intermolecular interactions.

Supramolecular Assembly and Hydrogen Bonding in Metal Complexes

Intermolecular Interactions in Solid-State Structures

The presence of sulfonate groups and often coordinated water molecules makes metal complexes of this compound particularly adept at forming extensive hydrogen-bonding networks. The crystal structure of the related organic salt, bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate, provides an excellent model for the types of interactions that can be expected iucr.org. In this structure, the sulfonate groups act as key hydrogen bond acceptors, interacting with the protonated quinolinium cations and water molecules to form a complex three-dimensional network iucr.org. The sulfonate group is capable of accepting up to six hydrogen bonds, making it a powerful structure-directing group in the solid state iucr.org.

In metal complexes, similar interactions are anticipated, with the sulfonate groups forming hydrogen bonds with coordinated water molecules, lattice water molecules, and potentially even with C-H groups on adjacent ligands. These interactions can link individual complex units into chains, sheets, or more complex three-dimensional frameworks nih.gov.

Furthermore, the planar aromatic rings of the 8-hydroxyquinoline moiety can participate in π-π stacking interactions, which further stabilize the crystal packing nih.govmdpi.com. These stacking interactions, in concert with the extensive hydrogen bonding facilitated by the sulfonate groups, are crucial in determining the final solid-state architecture of these metal complexes.

Formation of Polymeric or Extended Coordination Networks

The molecular architecture of this compound (H3QDS), featuring a classic bidentate N,O-chelating site and two sulphonate groups, provides the essential components for the construction of multidimensional coordination polymers. While simple metal complexes of 8-hydroxyquinoline derivatives often result in discrete mononuclear entities, the sulphonate groups on the H3QDS ligand act as versatile connectors, enabling the linkage of these primary coordination units into extended networks. The formation and dimensionality of these polymeric structures are intricately governed by the coordination preferences of the metal ion, the deprotonation state of the ligand, and the reaction conditions.

The primary coordination event typically involves the chelation of a metal ion by the deprotonated hydroxyl oxygen and the quinoline nitrogen atom. The resulting metal-chelate units can then be linked into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks through several bridging modes offered by the sulphonate groups. The oxygen atoms of the sulphonate moieties can coordinate to adjacent metal centers in a monodentate, bidentate, or bridging fashion, leading to a diverse array of supramolecular architectures.

Research on closely related sulfonated 8-hydroxyquinoline ligands provides significant insight into the formation of these networks. For instance, derivatives like 7-iodo-8-hydroxyquinoline-5-sulfonic acid have been shown to form extensive coordination polymers. In these structures, the sulfonate group is the key component responsible for extending the structure beyond a simple dimer or monomer. It achieves this by bridging multiple metal centers, effectively creating an infinite array.

A notable example is the formation of a one-dimensional coordination polymer with cadmium(II), resulting in a supramolecular ladder structure. researchgate.net In this complex, the cadmium ion is coordinated by the nitrogen and oxygen of the quinoline core, water molecules, and, crucially, by oxygen atoms from the sulfonate groups of neighboring units, thus propagating the chain. researchgate.net Similarly, a complex with barium(II) demonstrates the formation of a 3D network where each sulfonate group bridges three different metal ions, highlighting the multidentate bridging capability of the sulfonate functional group. researchgate.net Another example with lithium ions shows the formation of a polymeric network where lithium centers are bridged by both water molecules and oxygen atoms from the sulphonate group, leading to a complex extended structure. researchgate.net

The dimensionality of the resulting network is highly dependent on the coordination number and geometry of the central metal ion. Lanthanide ions, with their high coordination numbers and strong affinity for oxygen donors, are particularly suited for forming higher-dimensional frameworks with polysulfonated ligands. nih.gov The presence of auxiliary ligands or solvent molecules (like water) that can co-coordinate to the metal center also plays a critical role in defining the final architecture. researchgate.netresearchgate.net By carefully selecting the metal ion and reaction conditions, it is possible to tune the resulting structure from a simple 1D chain to a more complex 3D framework.

The table below summarizes structural data from representative coordination polymers formed with ligands closely related to this compound, illustrating the principles of network formation.

Compound FormulaMetal IonLigandDimensionalityCoordination Environment of MetalBridging Moiety
{[Cd(C9H4INO4S)(H2O)2]·2H2O}nCd(II)7-iodo-8-hydroxyquinoline-5-sulfonate1D Supramolecular LadderDistorted Octahedral (N, O-chelate, 2x H2O, 2x O-sulfonate)Sulfonate Group
[Ba(C9H4INO4S)(H2O)3]·H2OBa(II)7-iodo-8-hydroxyquinoline-5-sulfonate3D NetworkNine-coordinate (N, O-chelate, 3x H2O, 4x O-sulfonate from 3 ligands)Sulfonate Group
Li2(C9H5NO4S)·4H2OLi(I)8-hydroxyquinoline-5-sulfonatePolymeric NetworkTwo distinct tetrahedral Li(I) centers bridged by waterSulfonate Group and Water

Advanced Spectroscopic Characterization Techniques for 8 Hydroxyquinoline 5,7 Disulphonic Acid Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy of Metal Complexes

NMR spectroscopy is a powerful tool for studying the structure of 8-Hydroxyquinoline-5,7-disulphonic acid complexes in solution. It provides detailed information about the ligand framework and its changes upon coordination to a metal center.

Analysis of the ¹H and ¹³C NMR spectra of the free this compound ligand provides a baseline for understanding the changes that occur upon metal complexation. The spectrum of the free ligand displays characteristic signals for the aromatic protons and carbons of the quinoline (B57606) ring system.

Upon coordination to a metal ion, several key changes are typically observed in the NMR spectra. A primary indicator of complexation is the disappearance of the signal corresponding to the phenolic hydroxyl proton (-OH), confirming its deprotonation and involvement in bonding with the metal ion. scirp.orgresearchgate.net Furthermore, the signals of the aromatic protons and carbons, particularly those in proximity to the coordination sites (the nitrogen atom and the deprotonated oxygen), experience noticeable chemical shifts. nih.gov For instance, in Zinc(II) complexes with 8-hydroxyquinoline (B1678124) derivatives, downfield shifts of the aromatic protons are observed, confirming the coordination of the ligand to the metal center. nih.gov In some cases, such as with Zn(II) complexes of certain 8-hydroxyquinoline-proline hybrids, significant line broadening of the aromatic signals can occur, suggesting a fast ligand-exchange rate on the NMR timescale. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 8-Hydroxyquinoline Derivatives and a Zn(II) Complex in DMSO-d₆. nih.gov
AssignmentFree Ligand (L1) ¹HZn(L1)₂ Complex ¹HFree Ligand (L1) ¹³CZn(L1)₂ Complex ¹³C
H₄8.158.62C₄140.01142.33
H₃7.867.92C₃121.28121.32
H₆7.287.46C₆132.55132.53
H₅6.886.93C₅107.22107.01
H₇6.886.58C₇111.75111.78
---C₈163.53164.28

Similarly, for complexes involving other NMR-active nuclei such as ¹¹³Cd, ⁶⁷Zn, or ¹⁹⁵Pt, direct detection of the metal nucleus can offer unambiguous evidence of coordination and reveal details about the symmetry of the metal center's environment. Although less common, ¹⁵N NMR can also be employed to study the electronic environment of the quinoline nitrogen atom, as its chemical shift is expected to change significantly upon coordination to a metal ion.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of this compound complexes. The spectra reveal information about both ligand-centered electronic transitions and new transitions that arise from metal-ligand interactions.

The UV-Vis spectrum of the free this compound ligand is dominated by intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions within the aromatic quinoline ring system. scirp.orgijacskros.com Upon complexation with a metal ion, these bands may shift, and new, often colorful, bands can appear in the visible region of the spectrum. ijacskros.com

These new absorption bands are frequently assigned to charge-transfer (CT) transitions.

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. These are common in complexes with electron-rich metals in low oxidation states and ligands with low-lying π* orbitals. For instance, an emergent absorbance in the visible range around 480 nm in a Chromium(III) tris-(8-hydroxyquinolinate) complex has been ascribed to an MLCT transition. researchgate.net Similarly, the lowest energy absorption in certain dinuclear Platinum(II) complexes with an 8-hydroxyquinoline bridge is assigned as having mixed MLCT and ligand-centered character. rsc.org

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the promotion of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital. These are favored in complexes with metals in high oxidation states. The luminescence of Molybdenum(VI) and Vanadium(V) complexes with 8-hydroxyquinoline-5-sulfonate is reportedly quenched due to the presence of low-lying LMCT states that provide a non-radiative decay pathway. researchgate.net

The energy and intensity of these charge-transfer bands provide critical information about the electronic coupling between the metal and the ligand and the relative energies of their frontier orbitals.

UV-Vis spectrophotometry is a widely used method to determine the stoichiometry of metal-ligand complexes in solution. By systematically varying the molar ratio of the metal ion to the ligand and monitoring the absorbance at a specific wavelength (typically the λₘₐₓ of the complex), one can determine the composition of the stable complex formed.

This technique has been successfully applied to determine the stoichiometry of 8-hydroxyquinoline complexes with various divalent metal ions. For example, spectrophotometric analysis revealed that Cobalt(II) and Nickel(II) ions react with 8-hydroxyquinoline to form complexes with a 1:2 metal-to-ligand molar ratio (ML₂). scirp.orgscirp.org The data from such titrations are often presented as a plot of absorbance versus the mole ratio [L]/[M], where the inflection point or break in the curve indicates the stoichiometry of the complex.

Table 2: Stoichiometry of Metal Complexes with 8-Hydroxyquinoline Derivatives Determined by Spectrophotometric Methods.
Metal IonLigandDetermined Stoichiometry (M:L)Reference
Co(II)8-Hydroxyquinoline1:2 scirp.orgscirp.org
Ni(II)8-Hydroxyquinoline1:2 scirp.orgscirp.org
Pb(II)8-Hydroxyquinoline Azo Dye1:2 ijacskros.com

Luminescence and Fluorescence Spectroscopy of Metal Complexes

While 8-hydroxyquinoline and its sulphonated derivatives are typically weakly fluorescent, their metal complexes can exhibit intense luminescence. scirp.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), makes luminescence spectroscopy a highly sensitive technique for studying these complexes. The formation of a rigid chelate structure with the metal ion restricts intramolecular vibrations and rotations that would otherwise provide non-radiative pathways for the excited state to decay, thus increasing the fluorescence quantum yield.

A comprehensive study of 78 different metal species revealed that 42 form fluorescent chelates with 8-hydroxyquinoline-5-sulfonic acid, many of which are intense. scirp.org Metal ions such as Cadmium(II), Zinc(II), Magnesium(II), Aluminum(III), and Gallium(III) are known to form strongly fluorescent complexes. In contrast, many transition metal ions with partially filled d-orbitals, such as Iron(III), Copper(II), and Nickel(II), tend to form non-fluorescent complexes, as they often quench the ligand's fluorescence through energy or electron transfer processes. scirp.org

The fluorescence properties, including the excitation and emission wavelengths and quantum yields, are highly dependent on the specific metal ion, the solvent, and the pH of the solution. The optimal pH for fluorescence for most metal complexes of 8-hydroxyquinoline-5-sulfonic acid lies between 5 and 8. scirp.org This sensitivity to the local environment allows for the development of selective fluorescent sensors for specific metal ions.

Table 3: Fluorescence Properties of Selected Metal Complexes with 8-Hydroxyquinoline-5-sulfonic acid (HQS). scirp.org
Metal IonOptimal pH for FluorescenceFluorescence StatusNotes
Cd(II)~6-8Strongly FluorescentForms the most fluorescent complex in purely aqueous solution.
Zn(II)~6-8Strongly Fluorescent-
Mg(II)~8Fluorescent-
Al(III)~5Strongly Fluorescent-
Ga(III)~5Strongly Fluorescent-
Fe(III)-Non-fluorescent (Quencher)Acts as a highly effective quencher of other metal-HQS chelates.
Cu(II)-Non-fluorescent-
Hg(II)-Non-fluorescent-

Metal-Enhanced Fluorescence Phenomena

The coordination of metal ions to this compound (8-HQDSA) can lead to a significant enhancement of fluorescence. While the ligand itself is generally non-fluorescent or weakly fluorescent in aqueous solutions, many of its metal chelates exhibit intense fluorescence. uci.educolab.ws A study of 78 metal species found that 42 form fluorescent complexes with 8-HQDSA. uci.educolab.wsosti.gov

The fluorescence enhancement is attributed to several factors, including increased rigidity of the molecular structure upon chelation, which reduces non-radiative decay pathways. The nature of the metal ion plays a crucial role; for instance, diamagnetic ions with closed electron shells, such as Zn(II), Cd(II), Mg(II), and Al(III), often form highly luminescent complexes. uci.edunih.gov Cadmium, in particular, forms one of the most intensely fluorescent complexes in a purely aqueous environment. uci.educolab.wsosti.gov The fluorescence of these complexes can be further amplified in specific media, such as solutions containing surfactants like hexadecyltrimethylammonium ion (HTA+) or in water:dimethylformamide solvent mixtures. uci.educolab.wsosti.gov

Quenching Mechanisms in Luminescent Complexes

Conversely, the fluorescence of 8-HQDSA complexes can be diminished or entirely extinguished through various quenching mechanisms. The presence of paramagnetic metal ions or those with partially filled d-orbitals, such as Fe(III), Cu(II), and Ni(II), often leads to the formation of non-fluorescent or weakly fluorescent complexes. uci.eduscirp.org Iron(III) is noted as a particularly effective quencher of the fluorescence of other metal-8-HQDSA chelates. uci.educolab.wsosti.gov

The primary mechanism for this quenching is often static quenching, resulting from the formation of a stable, non-fluorescent ground-state complex between the quencher and the fluorophore. An example of this is the interaction between metallothioneins and the 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate, where a static quenching mode was identified as the principal reason for the fluorescence decrease. nih.gov This process involves the transfer of energy from the excited fluorophore to the d-orbitals of the metal ion or photoinduced electron transfer, which provides a non-radiative pathway for the excited state to return to the ground state. The "heavy atom effect" can also contribute to quenching, especially with heavier metal ions, as it promotes intersystem crossing to the triplet state, reducing fluorescence efficiency. uci.edu

Applications in Fluorescent Probing

The distinct fluorescence responses of 8-HQDSA upon chelation with different metal ions make it a valuable tool for fluorescent probing and sensing. nih.govscispace.com Its ability to form highly fluorescent complexes with specific metal ions allows for the sensitive and selective detection of those ions. For example, derivatives of 8-hydroxyquinoline have been developed as effective fluorescent sensors for detecting Mg(2+) in biological systems, showing a strong fluorescence increase upon binding that is not significantly affected by other common divalent cations like Ca(2+). researchgate.netnih.gov

The high fluorescence of its chelates with ions like Cd, Mg, and Zn allows for detection limits in the sub-picomole range. uci.educolab.ws This principle is applied in analytical chemistry, where the ligand can be used in chromatographic systems, either introduced via a post-column reactor or incorporated into the eluent, to detect and quantify metal ions. uci.educolab.wsosti.gov Furthermore, the quenching effect of certain ions can also be exploited; for instance, the quenching of a fluorescent complex by a target analyte can be used for its indirect quantification.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital technique for studying complexes containing paramagnetic metal ions, such as Cu(II) or Fe(III). This method provides detailed information about the electronic structure and the coordination environment of the metal center. Studies on fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid have utilized EPR to examine the coordination of Cu(II) and Fe(III) ions within the material's matrix. nih.gov The analysis of the EPR spectra, including the g-values and hyperfine coupling constants, allows for the determination of the geometry of the complex (e.g., square planar or octahedral) and the nature of the metal-ligand bonds. scirp.orgnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of Coordination

FT-IR spectroscopy is a powerful tool for confirming the coordination of 8-HQDSA to a metal ion by observing shifts in the vibrational frequencies of the ligand's functional groups. Upon complexation, characteristic changes in the FT-IR spectrum are observed. The broad band corresponding to the O-H stretching vibration of the hydroxyl group, typically found around 3100-3400 cm⁻¹, often disappears or shifts, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. scirp.orgijacskros.com

Similarly, the C=N stretching vibration of the quinoline ring, observed around 1580 cm⁻¹, typically shifts to a lower frequency upon coordination of the nitrogen atom to the metal center. scirp.orgscirp.org The C-O stretching vibration also shifts, further confirming the involvement of the oxygen atom in chelation. ijacskros.com The presence of new, lower-frequency bands can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of coordination. scirp.orgijacskros.comscirp.org

Table 1: Representative FT-IR Spectral Data for 8-Hydroxyquinoline (8-HQ) and its Metal Complexes Interactive table: Click on headers to sort.

Vibrational Mode 8-HQ (Ligand) (cm⁻¹) Metal-8-HQ Complex (cm⁻¹) Interpretation
ν(O-H) ~3181 Absent or Shifted Deprotonation and M-O bond formation scirp.orgscirp.org
ν(C=N) ~1581 ~1572 Coordination of nitrogen to metal ion scirp.orgscirp.org
ν(C-O) ~1094 ~1110 Involvement of oxygen in coordination ijacskros.comscirp.org
ν(M-N) - ~583 Formation of Metal-Nitrogen bond scirp.orgscirp.org
ν(M-O) - ~517 Formation of Metal-Oxygen bond ijacskros.com

Note: Wavenumbers are approximate and can vary depending on the specific metal ion and complex structure.

X-ray Diffraction Analysis of Single Crystals for Molecular and Crystal Structures of Complexes

For related 8-hydroxyquinoline derivatives, XRD analysis has confirmed the bidentate chelate coordination of the ligands to metal ions like copper via the phenolic oxygen and the quinoline nitrogen atoms. mdpi.com Structural studies on a lithium salt of 8-hydroxyquinoline-5-sulfonic acid have been performed, providing detailed structural characterization. researchgate.net The analysis reveals the precise coordination environment of the metal ion, which can range from square planar to octahedral, depending on the metal and the presence of other coordinating species like water molecules. scirp.orgmdpi.comuncw.edu For example, analysis of copper complexes with halogenated 8-hydroxyquinoline derivatives revealed square planar coordination geometries. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. This is particularly useful for analyzing materials, such as electrodes, that have been chemically modified with 8-HQDSA.

An XPS investigation of glassy carbon electrodes modified with 8-hydroxyquinoline-5-sulphonic acid confirmed the adsorption of the molecule onto the electrode surface. unimi.it The analysis of the high-resolution S2p spectrum is crucial. The presence of a peak for S2p₃/₂ at a binding energy of approximately 168.0 eV is characteristic of the sulfonic acid group (-SO₃H), confirming that the molecule maintains its chemical structure upon adsorption. unimi.itmdpi.com Similarly, analysis of the N1s region can confirm the chemical state of the nitrogen atom in the quinoline ring. The binding energy of the N1s peak for the modified surface, when compared to the pure 8-HQDSA powder, provides evidence of the interaction between the surface and the modifier. unimi.it

Analytical Methodologies Utilizing 8 Hydroxyquinoline 5,7 Disulphonic Acid

Spectrophotometric Detection and Quantification of Metal Ions

The ability of 8-hydroxyquinoline (B1678124) and its derivatives to form colored and often fluorescent complexes with metal ions is the foundation of their use in spectrophotometric and spectrofluorimetric analysis. The formation of these chelate complexes leads to significant changes in the electronic spectra, which can be measured to determine the concentration of the metal ion.

Specificity and Sensitivity in Metal Ion Assays

The analytical utility of 8-hydroxyquinoline derivatives is largely defined by their specificity and the sensitivity of their reactions with different metal ions. The sulfonic acid derivatives, in particular, have been studied for their fluorescence properties upon chelation.

Research on the closely related compound 8-hydroxyquinoline-5-sulfonic acid (HQS) provides significant insight into the expected behavior of the 5,7-disulphonic acid derivative. Studies have shown that HQS forms fluorescent chelates with numerous metal species. researchgate.net Out of 78 metal species examined, 42 were found to form fluorescent complexes with HQS, many of which are intense. researchgate.net This broad reactivity indicates that while the reagent is sensitive, its specificity for a single metal ion can be low, often requiring masking agents or pH control to distinguish between different metals in a sample.

The sensitivity of these methods can be very high, with the potential for sub-picomole detection limits for certain metals. researchgate.net Cadmium, for instance, forms the most intensely fluorescent complex with HQS in a purely aqueous solution. researchgate.net The fluorescence can be further enhanced for many metals by using surfactants or mixed-solvent systems. researchgate.net However, the presence of certain ions, such as Iron(III), can quench the fluorescence of other metal-HQS complexes, which can be a source of interference. researchgate.net

Table 1: Fluorescence Properties of Selected Metal Complexes with 8-Hydroxyquinoline-5-sulfonic acid

This table is based on data for the closely related compound 8-hydroxyquinoline-5-sulfonic acid, which is indicative of the potential reactivity of 8-hydroxyquinoline-5,7-disulphonic acid.

Metal IonFluorescenceDetection LimitOptimal pH RangeNotes
Cadmium (Cd)IntenseSub-picomole researchgate.net5-8 researchgate.netForms the most fluorescent complex in aqueous solution. researchgate.net
Magnesium (Mg)StrongSub-picomole researchgate.net5-8 researchgate.net
Zinc (Zn)StrongSub-picomole researchgate.net5-8 researchgate.net
Aluminum (Al)FluorescentNot specified5-8 researchgate.net
Gallium (Ga)FluorescentNot specified5-8 researchgate.net
Iron (Fe III)Non-fluorescentNot applicableNot applicableActs as a powerful quencher of other metal-HQS complexes. researchgate.net

Chromatographic Separation Techniques

This compound can be analyzed using modern chromatographic techniques, which are essential for its quantification in various matrices and for quality control.

High-Performance Liquid Chromatography (HPLC) Applications

Reverse-phase HPLC methods have been developed for the analysis of this compound. scielo.brresearchgate.net These methods provide a straightforward approach for its separation and quantification. A common approach involves using a C18 or a specialized reverse-phase column with a simple mobile phase. researchgate.net The mobile phase typically consists of an organic modifier like acetonitrile, water, and an acid such as phosphoric acid to control the ionization of the sulfonic acid groups and improve peak shape. scielo.brresearchgate.net For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid can be used in place of phosphoric acid. scielo.brresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

The principles of HPLC analysis for this compound are directly transferable to UPLC. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster analysis times and improved resolution. The established HPLC methods can be adapted for UPLC systems, often by using columns with 3 µm or smaller particles. scielo.brresearchgate.net This adaptation results in significantly reduced run times, making it suitable for high-throughput applications.

Table 2: Example Chromatographic Conditions for this compound Analysis

This interactive table summarizes typical parameters for the HPLC and UPLC analysis of the target compound.

ParameterHPLC Conditions scielo.brresearchgate.netUPLC Potential Adaptation scielo.brresearchgate.net
Column Newcrom R1 (Reverse Phase)Columns with < 3 µm particles
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric AcidAcetonitrile (MeCN), Water, Formic Acid (for MS compatibility)
Detection UV SpectroscopyUV or Mass Spectrometry (MS)
Key Advantage Robust and reliable quantificationFaster analysis times, higher resolution

Electrochemical Sensing and Modified Electrodes

The chelating properties of 8-hydroxyquinoline and its derivatives make them excellent candidates for modifying electrode surfaces for the electrochemical detection of metal ions. By immobilizing the chelating agent on an electrode, a highly sensitive and selective sensor can be fabricated.

The closely related compound, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), has been successfully used to modify graphite electrodes for the trace analysis of copper (Cu(II)). In this application, the electrode is modified by irreversible adsorption of 8-HQS onto its surface. This modified surface exhibits a strong affinity for chelating Cu(II) ions from a solution, forming a stable surface complex.

The analytical technique often employed is stripping voltammetry. This involves a two-step process: first, the preconcentration of the target metal ion onto the modified electrode surface at a specific potential, followed by a stripping step where the potential is scanned, causing the metal to be released from the complex and producing a measurable current signal. The magnitude of this current is proportional to the concentration of the metal ion in the sample.

Using a graphite electrode modified with 8-HQS, a detection limit for copper as low as 5.1 x 10⁻⁹ mol L⁻¹ has been achieved. The selectivity of such sensors is a critical parameter. For the 8-HQS modified electrode, it was found that common ions like zinc, nickel, and lead did not cause significant interference. However, other metal ions that also form stable complexes, such as cobalt, cadmium, and iron, could interfere at high concentrations. Similar methodologies can be applied to develop sensors for other metal ions, such as aluminum. The inherent electrochemical activity and strong metal-binding capacity of the 8-hydroxyquinoline scaffold make this compound a promising candidate for the development of novel electrochemical sensors.

Integration of 8 Hydroxyquinoline 5,7 Disulphonic Acid in Advanced Materials and Functional Systems

Fabrication of Polymeric and Electrospun Materials Incorporating the Compound

The incorporation of 8-hydroxyquinoline (B1678124) derivatives into polymeric matrices, particularly through electrospinning, is a key strategy for creating functional materials with a high surface-area-to-volume ratio. While direct studies on 8-Hydroxyquinoline-5,7-disulphonic acid are limited, research on the closely related 8-hydroxyquinoline-5-sulfonic acid (SQ) provides a clear blueprint for the fabrication process.

Novel fibrous materials have been successfully fabricated by electrospinning solutions containing poly(vinyl alcohol) (PVA) and chitosan (Ch) blended with SQ. mdpi.comnih.gov The fabrication process involves several distinct steps:

Preparation of Polymer Solutions : Separate aqueous solutions of PVA (e.g., 10 wt%) and chitosan (e.g., 2 wt% in dilute acetic acid) are prepared. Chitosan dissolution requires continuous stirring for up to 24 hours, while PVA dissolves in heated deionized water (e.g., 80°C) over several hours. mdpi.comnih.gov

Incorporation of the Active Compound : To create the spinning solution, the 8-hydroxyquinoline derivative is first added to the chitosan solution. For instance, SQ has been added to a 2 wt% chitosan solution and stirred for several hours to ensure homogeneity. mdpi.comnih.gov

Blending and Electrospinning : The chitosan/SQ solution is then mixed with the PVA solution (e.g., at an 8:2 w/w ratio of PVA/Ch) and stirred for an extended period. mdpi.comnih.gov This final blended solution is placed in a syringe and subjected to a high-voltage electrical field during the electrospinning process, which ejects a continuous fiber onto a collector, forming a non-woven mat. nih.gov

This one-pot electrospinning method allows for the successful incorporation of the ionizable 8-hydroxyquinoline derivative into the PVA/chitosan fiber matrix. mdpi.comnih.gov The resulting electrospun mats possess a large surface area and can be further functionalized, for example, by forming complexes with metal ions like Cu²⁺ and Fe³⁺ after fabrication. mdpi.com This technique provides a versatile platform for creating advanced materials for various biomedical and environmental applications.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-hydroxyquinoline are foundational materials in the field of organic light-emitting diodes (OLEDs). scispace.com Their primary role stems from their ability to form stable organometallic complexes that possess excellent thermal stability, electron-transporting capabilities, and strong luminescence. nih.gov

The most iconic material in this class is Tris(8-hydroxyquinoline)aluminum (Alq₃), which has been a benchmark emitter and electron-transporting material since the inception of modern OLED technology. scispace.com The success of Alq₃ has spurred extensive research into other 8-hydroxyquinoline-based metal complexes for OLED applications.

Role as Emitters : Metal complexes of 8-hydroxyquinoline derivatives are frequently used in the emissive layer of an OLED. The emission color can be tuned by modifying the substituents on the quinoline (B57606) ring or by changing the central metal ion. nih.gov For example, tin(IV) complexes with derivatives like 5-chloro-8-hydroxyquinoline have been investigated as emitters. nih.gov Neodymium tris(8-hydroxyquinoline) has been used to create OLEDs that emit in the infrared spectrum. core.ac.uk

Role in Electron Transport/Injection : Beyond their use as emitters, certain 8-hydroxyquinoline complexes are employed to improve the efficiency of electron injection from the cathode into the organic layers. 8-hydroxy-quinolinato lithium (Liq) has been used as an effective electron injection layer between the organic material (like Alq₃) and the aluminum cathode. core.ac.uk Devices incorporating a thin Liq layer have shown efficiencies three times higher than those without it, demonstrating its crucial role in balancing charge carrier injection. core.ac.uk

The table below highlights the diverse roles of various 8-hydroxyquinoline derivatives in OLEDs.

Compound/ComplexRole in OLEDMetal IonKey Function/Property
Tris(8-hydroxyquinoline)aluminum (Alq₃)Emitter, Electron Transport LayerAluminum (Al³⁺)Green emitter, good thermal stability, benchmark material. scispace.com
8-hydroxy-quinolinato lithium (Liq)Electron Injection LayerLithium (Li⁺)Enhances electron injection from the cathode, improving device efficiency. core.ac.uk
Dichlorido-bis(5-chloro-quinolin-8-olato)tin(IV)EmitterTin (Sn⁴⁺)Emission wavelength can be tuned by substituents on the quinoline ligand. nih.gov
Neodymium tris(8-hydroxyquinoline)EmitterNeodymium (Nd³⁺)Produces bright infrared electroluminescence. core.ac.uk

While this compound itself is not commonly used in conventional OLEDs due to its high polarity and solubility, which are incompatible with the vacuum deposition methods used for small-molecule OLEDs, its properties could be relevant for solution-processed devices, such as polymer light-emitting diodes (PLEDs) or water-soluble OLEDs, where its solubility could be an advantage for device fabrication.

Computational and Theoretical Studies on 8 Hydroxyquinoline 5,7 Disulphonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of 8-Hydroxyquinoline-5,7-disulphonic acid, providing fundamental insights into its molecular and electronic properties.

Molecular Geometry and Electronic Structure Optimization

The electronic structure of the molecule, which governs its reactivity and spectroscopic behavior, is also elucidated through DFT. These calculations provide information on the distribution of electron density and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Selected Optimized Geometrical Parameters for 8-Hydroxyquinoline (B1678124) Derivatives.
ParameterBond/AngleCalculated Value
Bond LengthC-O~1.36 Å
Bond LengthO-H~0.97 Å
Bond LengthC-S~1.78 Å
Bond AngleC-O-H~109°
Dihedral AngleHO-C8-C7-SVariable

Spectroscopic Property Prediction

DFT methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model. For this compound, DFT can be employed to calculate its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational frequency calculations help in the assignment of the observed peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule, such as the stretching and bending of C-H, O-H, S=O, and C-S bonds. Analysis of the vibrational spectra of 8-hydroxyquinoline and its halogenated derivatives has shown good agreement between DFT-calculated and experimentally observed frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups.
Functional GroupVibrational ModePredicted Wavenumber (cm-1)
O-HStretching~3500-3700
S=O (asymmetric)Stretching~1350-1400
S=O (symmetric)Stretching~1150-1200
C-SStretching~650-750

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic transition energies and oscillator strengths. These calculations are crucial for interpreting UV-Visible absorption spectra. TD-DFT can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, for instance, whether they are localized on the quinoline (B57606) ring or involve charge transfer from the hydroxyl or sulphonic acid groups.

Molecular Dynamics Simulations for Solution Behavior and Interactions

While DFT and TD-DFT are powerful tools for studying isolated molecules, Molecular Dynamics (MD) simulations provide a way to understand the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and intermolecular interactions. For this compound, MD simulations can reveal how it interacts with water molecules, including the formation of hydrogen bonds between the hydroxyl and sulphonic acid groups and the surrounding water. This information is vital for understanding its solubility and reactivity in aqueous solutions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a potential QSAR model of this compound, relevant descriptors would likely include:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: Like molecular volume and surface area.

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP).

A QSAR model would then use statistical methods to build a mathematical relationship between these descriptors and a measured biological activity. Such a model could predict the activity of new, unsynthesized derivatives.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are computational tools used to visualize and characterize weak interactions within and between molecules. nih.govresearchgate.netmdpi.com These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state.

For this compound, NCI and RDG analyses could reveal:

Intramolecular hydrogen bonding: Between the hydroxyl group and the nitrogen atom of the quinoline ring, or between the hydroxyl and sulphonic acid groups.

Intermolecular interactions: In a crystal lattice, these analyses could show hydrogen bonding between the sulphonic acid groups of neighboring molecules and π-π stacking interactions between the quinoline rings.

The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot allows for the identification and color-coding of different types of non-covalent interactions, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weak van der Waals interactions, and red indicating repulsive interactions (steric clashes).

Future Research Directions and Translational Perspectives

Exploration of Novel Complex Architectures

Future research should focus on the synthesis and characterization of novel coordination polymers and supramolecular assemblies involving 8-Hydroxyquinoline-5,7-disulphonic acid. The disulfonic acid groups can act as hydrogen bond donors and acceptors, facilitating the construction of intricate multi-dimensional networks. nih.gov Investigations into how the choice of metal ions, solvent systems, and reaction conditions influence the resulting architecture are crucial. nih.govnih.gov For instance, the combination of a related ligand, 4-(8-hydroxyquinoline-5-azo)-benzensulfonic acid, with various metal ions has led to the formation of diverse coordination polymers, ranging from one-dimensional chains to three-dimensional frameworks. nih.gov A systematic exploration of these variables with this compound could yield new materials with tunable properties.

A deeper understanding of the non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the self-assembly of these complexes will be essential for the rational design of materials with specific functionalities. nih.gov The structural diversification observed in coordination polymers of similar 8-hydroxyquinolinate-based ligands suggests that a rich variety of architectures awaits discovery. nih.gov

Design of Targeted Analytical Reagents with Enhanced Selectivity

The inherent chelating ability of the 8-hydroxyquinoline (B1678124) core makes its derivatives promising candidates for the development of analytical reagents. scispace.com Future research should aim to design targeted reagents based on this compound with enhanced selectivity for specific metal ions. The sulfonic acid groups can be chemically modified to introduce additional recognition sites, thereby improving the reagent's affinity and specificity for a target analyte.

The development of fluorescent chemosensors is a particularly promising area. nih.gov The fluorescence of the 8-hydroxyquinoline moiety is often enhanced upon complexation with metal ions, a phenomenon that can be exploited for sensitive and selective detection. scispace.com For example, a chelate of 8-hydroxyquinoline-5-sulphonic acid and Cd(II) has been utilized for the fluorescence quenching-based determination of metallothioneins. nih.gov Further research could focus on creating sensors for environmentally and biologically important metal ions by fine-tuning the electronic properties of the ligand through strategic modifications. The use of nanoparticles functionalized with 8-hydroxyquinoline-5-sulfonate for the detection of trace aluminum demonstrates a viable strategy for enhancing sensitivity. researchgate.net

Elucidation of Underexplored Biological Mechanisms

While 8-hydroxyquinoline and its derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. nih.govresearchgate.net The chelating ability of these compounds is often implicated in their biological activity, as they can disrupt metal homeostasis in cells. nih.govnih.gov

Future research should focus on identifying the specific cellular targets and pathways affected by this compound and its metal complexes. For instance, it is known that the biological activity of 8-hydroxyquinolines can be enhanced upon complexation with copper or iron ions. nih.gov A detailed investigation into how the sulfonic acid groups influence the compound's cellular uptake, distribution, and interaction with biomolecules is warranted. This could lead to the development of novel therapeutic agents with improved efficacy and reduced toxicity. nih.gov The antibacterial and antifungal properties of materials incorporating 8-hydroxyquinoline-5-sulfonic acid suggest potential applications in biomedical materials. nih.govmdpi.com

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry should be integrated into the future synthesis of this compound and its derivatives. unibo.itjddhs.com Traditional synthetic methods often rely on harsh reagents and organic solvents. google.com Research into alternative, environmentally benign synthetic routes is crucial for the sustainable production of these compounds.

Development of Smart Materials for Sensing and Catalysis

The unique properties of this compound make it an excellent building block for the development of smart materials. These materials can respond to external stimuli, such as the presence of specific analytes or changes in pH, making them suitable for applications in sensing and catalysis.

For sensing applications, the compound can be incorporated into polymer matrices or immobilized on solid supports to create robust and reusable sensors. nih.gov The fluorescence properties of its metal complexes can be harnessed to develop optical sensors for a variety of analytes. nih.gov Coordination polymers based on 8-hydroxyquinolinate ligands have shown promise in sensing nitroaromatic compounds through fluorescence quenching. nih.gov

In the field of catalysis, metal complexes of this compound could be explored as catalysts for various organic transformations. The sulfonic acid groups can provide Brønsted acidity, while the chelated metal ion can act as a Lewis acid, creating a bifunctional catalyst. The development of heterogeneous catalysts, where the complex is immobilized on a solid support, would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-Hydroxyquinoline-5,7-disulphonic acid, and how are they experimentally determined?

  • Methodology :

  • Solubility : Measured via log10 water-solubility (log10ws = -2.20) using standardized shake-flask or HPLC methods .
  • Partition coefficient (logP) : Calculated as 1.792 using Crippen’s fragmentation method, validated against experimental octanol-water partitioning .
  • Molecular volume : Determined via McGowan’s method (170.080 mL/mol) for solvent interaction studies .
  • Structural confirmation : NMR and FT-IR spectroscopy validate sulfonic acid and hydroxyl group positions .
    • Data Table :
PropertyValue/DescriptionMethod/Reference
Molecular formulaC9H7NO4SNIST
CAS Registry Number31568-84-0Chemical lists
log10ws-2.20Cheméo
logP1.792Crippen’s method

Q. What synthetic routes are used to prepare this compound?

  • Methodology :

  • Derived from 8-hydroxyquinoline via sulfonation using concentrated sulfuric acid or oleum under controlled temperature (e.g., 150–200°C) .
  • Purification : Ion-exchange chromatography isolates the disulphonic acid derivative from mono-sulfonated byproducts .
  • Validation : Purity confirmed via elemental analysis and mass spectrometry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) .
  • Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites, particularly at hydroxyl and sulfonic groups .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .
    • Key Insight : Sulfonic groups enhance electron-withdrawing effects, stabilizing metal chelation complexes .

Q. What spectroscopic techniques are optimal for characterizing metal-chelation behavior in this compound?

  • Methodology :

  • UV-Vis titration : Monitor absorbance shifts (e.g., 250–400 nm) during incremental metal ion addition (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) to determine binding constants .
  • Fluorescence quenching : Track emission intensity changes to infer stoichiometry via Job’s plot .
  • X-ray crystallography : Resolve 3D structures of metal complexes (e.g., Cu-derivatives in ) .

Q. How should researchers resolve contradictions between experimental and computational solubility data for this compound?

  • Methodology :

  • Experimental validation : Re-measure solubility in buffered aqueous solutions (pH 2–12) to account for ionization effects .
  • Computational refinement : Incorporate solvent-accessible surface area (SASA) models in DFT to improve logP predictions .
  • Statistical analysis : Use Bland-Altman plots to quantify systematic errors between methods .

Data Contradiction Analysis

Q. Why do reported logP values vary across studies, and how can this be mitigated?

  • Root cause : Differences in measurement techniques (e.g., shake-flask vs. HPLC) or solvent systems .
  • Resolution :

  • Standardize protocols using OECD Guidelines for logP determination.
  • Cross-validate with multiple methods (e.g., reversed-phase TLC and computational models) .

Methodological Best Practices

Q. What strategies improve the yield of sulfonation reactions for 8-Hydroxyquinoline derivatives?

  • Optimization steps :

  • Use oleum (20% SO3) instead of H2SO4 to reduce side reactions.
  • Monitor reaction progress with in-situ IR spectroscopy to detect intermediate sulfonic acids .
  • Employ microwave-assisted synthesis for faster kinetics and higher purity .

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